Substrate Selectivity vs. L-Phe-pNA
In a direct head-to-head comparison on the S9AP-St serine peptidase, the target compound exhibits vastly different hydrolytic activity compared to the common aminopeptidase substrate L-Phe-pNA [1]. The specific activity of β-Ala-pNA is approximately 1/2000th that of L-Phe-pNA, demonstrating its high specificity and low background activity for this enzyme, which is critical for assays requiring discrimination between amino acid derivatives [1].
| Evidence Dimension | Hydrolytic Activity |
|---|---|
| Target Compound Data | 0.02 µmol/min/mg |
| Comparator Or Baseline | L-Phe-pNA: 40 µmol/min/mg |
| Quantified Difference | Activity is 1/2000th (2000-fold lower) of the comparator |
| Conditions | Assay using purified S9AP-St peptidase from Streptomyces thermocyaneoviolaceus, pH 8.0, 25°C |
Why This Matters
This data quantifies the extreme substrate selectivity of the enzyme for the β-alanine derivative, confirming that using a generic analog like L-Phe-pNA would yield a signal 2000 times stronger for the same enzyme, invalidating any comparative or kinetic study.
- [1] Arima, J. (n.d.). β‐アラニルヒスチジン合成に向けた放線菌由来セリンペプチダーゼの機能改変. 公益財団法人日本醸造協会. Retrieved April 14, 2026. View Source
